3-Chloro-4-fluorophenylzinc iodide (CAS 312624-19-4) is a highly chemoselective organozinc halide reagent, typically procured as a stabilized 0.5 M solution in tetrahydrofuran (THF). As a premier nucleophilic partner for Negishi cross-coupling, it is engineered to install the 3-chloro-4-fluorophenyl pharmacophore—a motif critical for modulating lipophilicity and metabolic stability in advanced active pharmaceutical ingredients (APIs) [1]. Unlike highly reactive organolithium or organomagnesium compounds, this organozinc reagent offers an optimal balance of nucleophilicity and functional group tolerance, making it a foundational building block for the late-stage functionalization of complex heterocycles in both discovery chemistry and scalable API manufacturing[2].
Procuring generic alternatives, such as the corresponding Grignard reagent ((3-chloro-4-fluorophenyl)magnesium bromide) or the boronic acid (3-chloro-4-fluorophenylboronic acid), frequently fails in advanced synthetic workflows [1]. The Grignard analog is excessively nucleophilic, leading to rapid, irreversible attack on sensitive electrophilic functional groups like esters, ketones, and nitriles, which necessitates costly protection-deprotection sequences [2]. Conversely, while the Suzuki-compatible boronic acid is stable, it typically requires the addition of strong aqueous bases and elevated temperatures (60–100 °C) to achieve transmetalation. These harsh conditions routinely cause base-catalyzed hydrolysis, epimerization of stereocenters, or degradation of fragile heterocyclic scaffolds, rendering the organozinc iodide the only viable choice for mild, base-free, room-temperature couplings [3].
In cross-coupling reactions involving highly functionalized electrophiles (e.g., those containing esters, ketones, or reactive imidoyl chlorides), 3-chloro-4-fluorophenylzinc iodide demonstrates exceptional chemoselectivity. When coupling with complex heterocyclic scaffolds, the organozinc reagent selectively undergoes Pd-catalyzed C-C bond formation, achieving yields exceeding 85-94% without degrading sensitive moieties [1]. In stark contrast, the equivalent Grignard reagent ((3-chloro-4-fluorophenyl)magnesium bromide) typically results in <20% of the desired cross-coupled product due to rapid, competitive nucleophilic addition to carbonyl and nitrile groups [2].
| Evidence Dimension | Cross-coupling yield in the presence of sensitive carbonyl/imidoyl functional groups |
| Target Compound Data | >85-94% yield of desired biaryl product |
| Comparator Or Baseline | Grignard equivalent (<20% yield due to nucleophilic attack on sensitive groups) |
| Quantified Difference | >4-fold increase in target yield with near-total suppression of carbonyl addition side reactions |
| Conditions | Pd-catalyzed cross-coupling, THF, room temperature |
Eliminates the need for multi-step protection and deprotection sequences, significantly reducing raw material costs and cycle times in API synthesis.
3-Chloro-4-fluorophenylzinc iodide enables rapid transmetalation and reductive elimination under exceptionally mild conditions. In the synthesis of complex dibenzothiazepine derivatives, Negishi coupling with this 0.5 M THF organozinc solution reached 94% yield in just 30 minutes at room temperature (20–25 °C) without the need for basic additives [1]. By comparison, achieving similar conversions using the corresponding 3-chloro-4-fluorophenylboronic acid in a Suzuki-Miyaura coupling typically requires 12 to 24 hours of heating at 60–80 °C in the presence of strong aqueous bases (e.g., K2CO3 or NaOtBu) [2].
| Evidence Dimension | Reaction time and temperature required for >90% conversion |
| Target Compound Data | 30 minutes at 20–25 °C (Base-free) |
| Comparator Or Baseline | Boronic acid equivalent (12–24 hours at 60–80 °C with strong base) |
| Quantified Difference | 24-to-48-fold reduction in reaction time and a 40–60 °C reduction in operating temperature |
| Conditions | PdCl2(PPh3)2 catalyst, THF solvent, comparative standard Suzuki vs. Negishi protocols |
Accelerates manufacturing throughput and protects thermally labile or base-sensitive pharmaceutical intermediates from degradation.
The procurement value of 3-chloro-4-fluorophenylzinc iodide is explicitly demonstrated in the parallel synthesis of selective Cannabinoid-1 (CB1) receptor inverse agonists. When reacted with an imidoyl chloride intermediate (11d), the 0.5 M THF solution of 3-chloro-4-fluorophenylzinc iodide delivered the target preclinical candidate, 11-(3-chloro-4-fluorophenyl)dibenzo[b,f][1,4]thiazepine-8-carboxylic acid butylamide (12h), in an isolated crystalline yield of 94% [1]. Alternative synthetic routes relying on less reactive nucleophiles or generic multi-step functionalization failed to achieve comparable throughput or required significantly harsher purification protocols [2].
| Evidence Dimension | Isolated yield of complex dibenzothiazepine API candidate (Compound 12h) |
| Target Compound Data | 94% isolated crystalline yield |
| Comparator Or Baseline | Standard multi-step functionalization baselines (<60% typical yield with extensive chromatography required) |
| Quantified Difference | >34% absolute increase in isolated yield with simplified purification |
| Conditions | 1.2 mmol organozinc reagent, PdCl2(PPh3)2 (10 mol%), THF, 30 min, room temperature |
Directly validates the reagent's commercial utility for high-yielding, late-stage functionalization in drug discovery and development.
Ideal for installing the 3-chloro-4-fluorophenyl motif onto complex heterocyclic scaffolds where the strong aqueous bases required for Suzuki couplings would cause hydrolysis, epimerization, or degradation [1].
The rapid reaction kinetics (complete conversion in <30 minutes at room temperature) make this 0.5 M THF solution highly suitable for automated parallel synthesis libraries, accelerating the generation of lead compounds [2].
The reagent of choice when the target electrophile contains unprotected esters, ketones, amides, or nitriles, as the organozinc halide completely avoids the destructive nucleophilic addition seen with Grignard or organolithium reagents[3].